1-Chlorooctane-D17

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

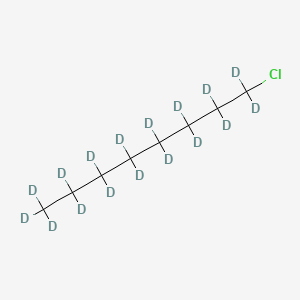

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17Cl |

|---|---|

Molekulargewicht |

165.78 g/mol |

IUPAC-Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane |

InChI |

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI-Schlüssel |

CNDHHGUSRIZDSL-OISRNESJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |

Kanonische SMILES |

CCCCCCCCCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorooctane-D17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chlorooctane-D17. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details available data on its properties, provides a methodology for its synthesis, and illustrates its application as an internal standard.

Core Physical and Chemical Properties

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | n-Octyl-D17 Chloride | [1] |

| CAS Number | 1219803-93-6 | [2] |

| Molecular Formula | C₈D₁₇Cl | [3] |

| Molecular Weight | 165.78 g/mol |

Physical Properties of 1-Chlorooctane (Non-deuterated)

The following table summarizes the key physical properties of the non-deuterated form, 1-chlorooctane. These values serve as a close approximation for this compound.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 183 °C | |

| Melting Point | -61 °C | |

| Density | 0.875 g/mL at 25 °C | |

| Refractive Index | 1.430 (n20/D) | |

| Vapor Pressure | 1 mmHg at 22.2 °C | |

| Flash Point | 61 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

Chemical Properties

1-Chlorooctane is a primary alkyl halide and undergoes chemical reactions typical of this class of compounds. The carbon-chlorine bond is susceptible to nucleophilic attack, making it a useful alkylating agent in organic synthesis. The deuterated form, this compound, is chemically stable under normal laboratory conditions and can be stored at room temperature, preferably in a dry and well-ventilated area.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the spectra of 1-chlorooctane and the principles of isotopic substitution.

Mass Spectrometry (MS)

The mass spectrum of 1-chlorooctane shows characteristic fragmentation patterns. For this compound, the molecular ion peak will be shifted to a higher m/z value corresponding to its molecular weight (165.78 g/mol ). The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments showing mass shifts corresponding to the number of deuterium atoms they contain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: An ideal ¹H NMR spectrum of pure this compound would show no signals, as all protons have been replaced by deuterium. The absence of signals in the regions where the protons of 1-chlorooctane would appear is a confirmation of high isotopic enrichment.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to be similar to that of 1-chlorooctane. However, the signals for the deuterated carbons will appear as multiplets due to C-D coupling, and they will be broader than the corresponding signals in the non-deuterated compound.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule, providing a direct confirmation of deuteration.

Infrared (IR) Spectroscopy

The IR spectrum of 1-chlorooctane exhibits characteristic C-H stretching and bending vibrations. In the spectrum of this compound, the C-H stretching bands (typically around 2850-2960 cm⁻¹) will be absent and replaced by C-D stretching bands at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding deuterated alcohol, 1-Octanol-D18.

Reaction:

CD₃(CD₂)₆CD₂OD + SOCl₂ → CD₃(CD₂)₆CD₂Cl + SO₂ + DCl

Materials:

-

1-Octanol-D18

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place 1-Octanol-D18.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred alcohol. If desired, a small amount of pyridine can be used as a catalyst and to neutralize the DCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. A deuterated internal standard like this compound is ideal because it has nearly identical chemical and physical properties to its non-deuterated counterpart. This means it will behave similarly during extraction, chromatography, and ionization, but it can be distinguished by its higher mass.

Logical Relationship for Quantification:

Caption: Use of this compound as an internal standard.

This guide provides a foundational understanding of this compound for its effective application in scientific research. For specific applications, further validation and optimization of experimental conditions are recommended.

References

A Technical Guide to the Solubility of 1-Chlorooctane in Organic Solvents

Executive Summary

1-Chlorooctane (n-octyl chloride) is a colorless, liquid haloalkane used as a solvent, an alkylating agent in organic synthesis, and in the manufacturing of organometallic compounds.[2][3] Its long aliphatic chain renders it largely nonpolar, dictating its solubility behavior. Understanding its solubility is critical for its application in synthesis, formulation, and various chemical processes. This guide provides a summary of its solubility in common organic solvents, details a standard experimental protocol for solubility determination, and illustrates the key relationships governing its solubility.

Solubility Data

1-Chlorooctane is generally characterized by its high solubility in nonpolar and moderately polar organic solvents and its very low solubility in highly polar solvents like water.[4][5] This is because the intermolecular forces (van der Waals forces) established between the haloalkane and common organic solvent molecules are comparable in strength to the forces within the separate substances. Conversely, significant energy is required to break the strong hydrogen bonds in water, with insufficient energy recovered from the weak interactions with the haloalkane, resulting in poor aqueous solubility.

The available data, largely qualitative, is summarized in the table below.

| Solvent | Formula | Type | Solubility Profile | Citation |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Very Soluble | |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Soluble / Very Soluble / Miscible | |

| Methanol | CH₃OH | Polar Protic | Miscible | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Slightly Soluble | |

| Water | H₂O | Polar Protic | 0.02 g/L (Insoluble) |

Experimental Protocol for Solubility Determination

The most reliable and commonly cited method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This analytical approach involves establishing a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.

Materials and Equipment

-

Solute: 1-Chlorooctane (or 1-Chlorooctane-D17)

-

Solvent: High-purity organic solvent of choice

-

Apparatus:

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., ±0.5°C).

-

Sealable glass vials or flasks (e.g., screw-cap vials with PTFE-lined septa).

-

Analytical balance.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE) for phase separation.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer).

-

Procedure

-

Preparation: Add an excess amount of the solute (1-chlorooctane) to a known volume or mass of the solvent in a sealable flask. The presence of undissolved solute is essential to ensure a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the flask tightly and place it in the thermostatic shaker. Agitate the mixture at a constant temperature for a sufficient period to ensure thermodynamic equilibrium is reached. This can take several hours to days (typically 24-72 hours). It is advisable to determine the required time by taking measurements at different intervals (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solution to rest in the thermostatic bath for several hours to allow the excess solute to settle. Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.

-

Quantification:

-

Dilute the filtered sample accurately with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

-

Calculate the concentration of 1-chlorooctane in the saturated solution based on the calibration curve.

-

-

Validation: The experiment should be repeated multiple times to ensure the results are reproducible.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Generalized workflow for the Shake-Flask solubility determination method.

Factors Influencing Solubility

The solubility of a haloalkane like 1-chlorooctane is governed by a balance of intermolecular forces and thermodynamic principles.

Caption: Key factors affecting the solubility of 1-chlorooctane in organic solvents.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Deuterated chlorooctane, a stable isotope-labeled compound, serves as a valuable tool in pharmaceutical research and development. Its use as an internal standard for quantitative analysis and as a tracer in metabolic studies is well-established.[1] The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of drug candidates, a critical consideration in drug design.[1] This guide provides a comprehensive overview of the safe handling, storage, and disposal of deuterated chlorooctane, drawing upon data from its non-deuterated analog, 1-chlorooctane, and general principles for managing deuterated and chlorinated compounds.

Hazard Identification and Classification

GHS Classification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed and enters airways.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

The physical properties of deuterated chlorooctane are nearly identical to those of 1-chlorooctane.

| Property | Value (for 1-Chlorooctane) | Reference |

| Molecular Formula | C₈D₁₇Cl | |

| Molecular Weight | 165.78 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 183 °C / 361.4 °F | |

| Melting Point | -61 °C / -78 °F | |

| Flash Point | 68 °C / 154.4 °F | |

| Density | 0.872 g/cm³ at 20 °C | |

| Vapor Pressure | 0.95 mm Hg at 25 °C | |

| Solubility in Water | Insoluble |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with deuterated chlorooctane.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A lab coat should be worn. Chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.

Storage and Stability

Proper storage is crucial to maintain the integrity and isotopic enrichment of deuterated chlorooctane.

-

General Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.

-

Temperature: For long-term storage in its pure form, -20°C is recommended. If in solvent, store at -80°C.

-

Light: Protect from light by storing in amber vials or other light-protecting containers.

-

Materials for Storage: Carbon steel or stainless steel are suitable materials for storage containers.

Accidental Release and Disposal

Spill Response:

-

In case of a spill, immediately evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly.

Waste Disposal:

-

Dispose of deuterated chlorooctane and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.

Experimental Protocols

Due to the specific nature of research applications, detailed experimental protocols for deuterated chlorooctane are not widely published. The following provides a generalized workflow for its use as an internal standard in a quantitative analysis such as LC-MS.

General Protocol for Use as an Internal Standard:

-

Preparation of Stock Solution:

-

Under a chemical fume hood, accurately weigh a precise amount of deuterated chlorooctane.

-

Dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed, light-protecting vial.

-

-

Preparation of Working Solutions:

-

Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and unknown samples.

-

-

Sample Preparation:

-

To each calibration standard and unknown sample, add a precise and consistent volume of the deuterated chlorooctane internal standard working solution.

-

Vortex mix to ensure homogeneity.

-

Proceed with the established sample extraction and analysis protocol.

-

-

Data Analysis:

-

Monitor the specific mass transitions for both the analyte of interest and the deuterated chlorooctane internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: A logical workflow for the safe handling and use of deuterated chlorooctane.

References

Methodological & Application

Application Note: High-Throughput Quantification of Halogenated Organic Compounds Using 1-Chlorooctane-D17 as an Internal Standard in GC-MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of halogenated organic compounds in environmental and pharmaceutical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol leverages 1-Chlorooctane-D17 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring precise quantification of chlorinated alkanes and other related volatile or semi-volatile organic compounds.

Introduction

Quantitative analysis by GC-MS is a cornerstone of environmental monitoring, pharmaceutical development, and chemical research. A significant challenge in achieving accurate quantification is the potential for sample loss during extraction, derivatization, and injection, as well as fluctuations in instrument performance. The use of an internal standard (IS) is a widely accepted technique to mitigate these sources of error. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector.

Deuterated analogs of target compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being easily differentiated by their higher mass.[1][2] this compound is a deuterated form of 1-chlorooctane, a representative halogenated hydrocarbon. Its chemical properties make it an excellent internal standard for a range of volatile and semi-volatile chlorinated compounds. This document provides a comprehensive protocol for its application.

Experimental Protocols

This section outlines the detailed methodology for the analysis of a representative analyte, 1-chlorooctane, in a soil matrix, using this compound as the internal standard. This protocol can be adapted for other similar analytes and matrices with appropriate validation.

Reagents and Materials

-

Solvents: Dichloromethane (DCM), Acetone (HPLC or pesticide residue grade)

-

Standards:

-

1-Chlorooctane (99%+ purity)

-

This compound (98 atom % D)

-

-

Sodium Sulfate: Anhydrous, granular (baked at 400°C for 4 hours)

-

Sample Matrix: Blank soil, pre-screened for interfering compounds

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of 1-chlorooctane and 10 mg of this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with dichloromethane.

-

-

Calibration Standard Working Solutions:

-

Prepare a series of calibration standards by serial dilution of the 1-chlorooctane primary stock solution in dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (20 µg/mL):

-

Dilute the this compound primary stock solution with dichloromethane.

-

Sample Preparation (Soil Matrix)

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of the 20 µg/mL this compound internal standard spiking solution.

-

Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

-

Vortex for 1 minute.

-

Place the tube in a sonicator bath and sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the solvent from the soil.

-

Carefully transfer the supernatant to a clean tube.

-

Pass the extract through a small column containing approximately 2 g of anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injection: 1 µL, splitless mode

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for the analyte and the internal standard are monitored. The selection is based on their mass spectra, aiming for abundant and unique ions.

| Compound | Role | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Chlorooctane | Analyte | 91 | 43, 69 |

| This compound | Internal Standard | 108 | 48, 78 |

Note: The molecular ion of 1-chlorooctane (m/z 148 and 150 for the chlorine isotopes) is of low abundance. The base peak is often at m/z 91, resulting from the loss of a chlorine radical and subsequent rearrangement. For this compound, the corresponding fragment is expected at m/z 108. Qualifier ions are monitored to confirm the identity of the compound.

Data Presentation

Quantitative data should be summarized for clarity and easy interpretation. The following tables represent typical data obtained from this method.

Table 1: Calibration Curve for 1-Chlorooctane

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,234 | 101,543 | 0.0515 |

| 5.0 | 26,170 | 102,345 | 0.2557 |

| 10.0 | 51,890 | 101,987 | 0.5088 |

| 25.0 | 130,123 | 102,567 | 1.2687 |

| 50.0 | 258,987 | 101,876 | 2.5422 |

| 100.0 | 521,456 | 102,111 | 5.1067 |

| Linearity (R²) | | | 0.9995 |

Table 2: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | N | Mean Calculated Concentration (µg/mL) | Standard Deviation | Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| 5.0 | 6 | 4.95 | 0.21 | 99.0 | 4.2 |

| 50.0 | 6 | 51.2 | 1.8 | 102.4 | 3.5 |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.85 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of halogenated compounds in soil.

Quantification Logic

Caption: Logic of quantification using the internal standard method.

Conclusion

The protocol described provides a highly effective method for the quantification of halogenated organic compounds using this compound as an internal standard. The use of a deuterated internal standard successfully compensates for variations in sample preparation and instrument response, leading to excellent accuracy, precision, and linearity. This application note serves as a valuable resource for scientists in drug development and environmental analysis, offering a reliable foundation for method development and routine sample analysis.

References

Protocol for Spiking Samples with 1-Chlorooctane-d17 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the use of 1-Chlorooctane-d17 as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is a robust method to correct for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of analytical results.[1][2]

This compound, the deuterium-labeled analogue of 1-Chlorooctane, is chemically almost identical to its non-labeled counterpart and other similar analytes. This property ensures that it behaves similarly during extraction, derivatization, and chromatographic analysis, making it an excellent choice for an internal standard.[3] This protocol is applicable to a variety of sample matrices, including environmental samples (water, soil), biological fluids, and pharmaceutical preparations, where the target analytes are amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity, deuterium incorporation ≥98%)

-

Target analyte(s) of interest (e.g., other chlorinated alkanes, volatile organic compounds)

-

High-purity solvents (e.g., methanol, dichloromethane, hexane), HPLC or GC grade

-

Deionized water

-

Sample matrix (e.g., water, soil extract, plasma)

-

Calibrated volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined septa

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

2.1. Internal Standard (IS) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the compound in methanol and bring the volume to the mark.

-

Cap the flask and vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 4°C in a tightly sealed container.

2.2. Analyte Stock Solution (1 mg/mL)

-

Prepare a stock solution of the target analyte(s) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

2.3. Working Standard Solutions

-

Prepare a series of calibration standards by making serial dilutions of the analyte stock solution in the appropriate solvent (e.g., dichloromethane). The concentration range should bracket the expected concentration of the analyte in the samples.

-

Prepare an internal standard working solution by diluting the IS stock solution to a fixed concentration (e.g., 10 µg/mL) in the same solvent as the calibration standards.

Sample Spiking and Preparation

The choice of sample preparation technique will depend on the sample matrix and the target analyte. Below are examples for water and solid samples.

3.1. Liquid Samples (e.g., Water, Plasma)

-

Transfer a known volume (e.g., 5 mL) of the liquid sample into a suitable container.

-

Add a precise volume of the internal standard working solution to achieve a final concentration of, for example, 20 ng/mL.

-

Perform liquid-liquid extraction (LLE) by adding an appropriate extraction solvent (e.g., 2 mL of hexane or dichloromethane).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean autosampler vial for GC-MS analysis.

3.2. Solid Samples (e.g., Soil, Tissue)

-

Accurately weigh a known amount (e.g., 1-2 g) of the homogenized solid sample into a centrifuge tube.

-

Add a precise volume of the internal standard working solution.

-

Add a suitable extraction solvent (e.g., 5 mL of a hexane/acetone mixture).

-

Vortex or sonicate the sample for an appropriate time to ensure efficient extraction.

-

Centrifuge the sample to pellet the solid material.

-

Transfer the supernatant to a clean tube. The extract may require further cleanup using solid-phase extraction (SPE) if the matrix is complex.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that may need to be optimized for specific analytes and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 40°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Selected Ions | |

| 1-Chlorooctane | Quantifier: m/z 91, Qualifier: m/z 43[1][4] |

| This compound | To be determined based on its mass spectrum (expected shift of +17 amu) |

| Target Analyte(s) | To be determined based on their respective mass spectra |

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 5 | 15,234 | 101,560 | 0.150 |

| 10 | 31,456 | 102,110 | 0.308 |

| 25 | 78,912 | 101,890 | 0.774 |

| 50 | 155,678 | 102,540 | 1.518 |

| 100 | 310,234 | 101,980 | 3.042 |

| 250 | 780,123 | 102,330 | 7.624 |

Sample Analysis Data

The concentration of the analyte in unknown samples is determined using the calibration curve.

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Sample 1 | 95,678 | 102,010 | 0.938 | 30.8 |

| Sample 2 | 210,987 | 101,550 | 2.078 | 68.3 |

| Sample 3 | 45,123 | 102,340 | 0.441 | 14.5 |

Mandatory Visualization

Caption: Workflow for quantitative analysis using this compound internal standard.

References

Application Notes and Protocols for Preparing Calibration Curves with 1-Chlorooctane-d17

Abstract: This document provides a detailed protocol for the preparation and use of calibration curves with 1-Chlorooctane-d17 as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is particularly relevant for researchers, scientists, and drug development professionals involved in environmental monitoring, chemical analysis, and quality control.

Introduction

In quantitative analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as this compound, are ideal internal standards as they are chemically similar to the target analytes but have a different mass, allowing them to be distinguished by a mass spectrometer.[1][2] This application note details the procedure for creating a calibration curve for the quantification of a target analyte, using Benzene as an example, with this compound as the internal standard.

Experimental Protocol

This protocol outlines the steps for preparing calibration standards and analyzing them using GC-MS.

Materials and Reagents

-

Analytes: Benzene (analytical standard grade)

-

Internal Standard: this compound (isotopic purity ≥ 98%)

-

Solvent: Purge-and-trap grade Methanol

-

Matrix: Deionized water, free of organic contaminants

-

Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Preparation of Stock Solutions

-

Analyte Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 100 mg of Benzene into a 100 mL volumetric flask.

-

Dissolve the Benzene in Methanol and fill to the mark.

-

Calculate the exact concentration in µg/mL. This solution should be stored at 4°C and protected from light.

-

-

Internal Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Dissolve the this compound in Methanol and fill to the mark.

-

Calculate the exact concentration in µg/mL. This solution should be stored at 4°C and protected from light.

-

-

Working Standard Mixture (10 µg/mL of Benzene and 10 µg/mL of this compound):

-

Pipette 1 mL of the Benzene stock solution and 1 mL of the this compound stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with Methanol. This creates a working standard mixture containing 10 µg/mL of both the analyte and the internal standard.

-

Preparation of Calibration Standards

A series of calibration standards are prepared by spiking the working standard mixture into deionized water. A minimum of five concentration levels is recommended to ensure linearity.

-

Label five 40 mL vials.

-

Add a constant amount of the Internal Standard working solution to each vial. For this example, 20 µL of the 10 µg/mL this compound working solution is added to each vial, resulting in a final concentration of 5 µg/L in 40 mL.

-

Add varying amounts of the Benzene working solution to the vials to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 20, 50 µg/L).

-

Fill each vial to the 40 mL mark with deionized water.

-

Cap the vials tightly and invert several times to mix thoroughly.

The following table details the preparation of a typical set of calibration standards:

| Calibration Level | Volume of Benzene Working Standard (10 µg/mL) to add to 40 mL | Final Benzene Concentration (µg/L) | Final this compound Concentration (µg/L) |

| 1 | 4 µL | 1.0 | 5.0 |

| 2 | 20 µL | 5.0 | 5.0 |

| 3 | 40 µL | 10.0 | 5.0 |

| 4 | 80 µL | 20.0 | 5.0 |

| 5 | 200 µL | 50.0 | 5.0 |

GC-MS Analysis

The prepared calibration standards are then analyzed by GC-MS. The following are representative instrumental parameters.

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Injection Mode: Purge and Trap.

-

Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions:

-

Benzene: m/z 78

-

This compound: m/z 110 (representative ion, actual ion would be chosen based on the deuterated fragment).

-

-

Data Presentation and Analysis

The data obtained from the GC-MS analysis of the calibration standards is used to construct a calibration curve. The peak areas of the analyte (Benzene) and the internal standard (this compound) are recorded for each calibration level.

The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. A linear regression analysis is then performed on this data.

Representative Calibration Data

| Benzene Concentration (µg/L) | Benzene Peak Area | This compound Peak Area | Peak Area Ratio (Benzene/IS) |

| 1.0 | 15,234 | 75,123 | 0.203 |

| 5.0 | 76,890 | 74,987 | 1.025 |

| 10.0 | 155,432 | 75,543 | 2.057 |

| 20.0 | 310,876 | 75,210 | 4.133 |

| 50.0 | 780,123 | 75,678 | 10.308 |

Calibration Curve Performance

A linear regression of the data in the table above would yield the following typical performance characteristics:

| Parameter | Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | < 0.5 µg/L |

| Limit of Quantification (LOQ) | < 1.0 µg/L |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the calibration curve.

Caption: Workflow for Calibration Curve Preparation.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship is as follows:

Caption: Principle of Internal Standard Calibration.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile organic compounds by GC-MS. The detailed protocol and representative data presented here demonstrate the effectiveness of this approach in generating linear calibration curves with low detection and quantification limits. This methodology is highly suitable for routine analysis in environmental, industrial, and research laboratories.

References

Application of 1-Chlorooctane-D17 in Pharmaceutical Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Chlorooctane-D17, a deuterated analog of 1-chlorooctane, in various facets of pharmaceutical analysis. Its primary applications include serving as a robust internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as a tracer in metabolic studies, and for the environmental monitoring of pharmaceutical residues.[1] The use of stable isotope-labeled internal standards is crucial for correcting analytical variability and matrix effects, thereby enhancing the accuracy and precision of quantitative methods.

Application Note 1: Quantitative Analysis of LipoDrugX in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This application note describes a validated method for the quantification of a hypothetical lipophilic drug, "LipoDrugX," in human plasma using this compound as an internal standard. Due to its similar lipophilic nature and chromatographic behavior, this compound serves as an effective internal standard when a deuterated analog of LipoDrugX is unavailable.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (1 µg/mL in methanol).

-

Add 100 µL of 0.1 M HCl to acidify the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes at room temperature.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (80:20 Methanol:Water with 0.1% Formic Acid).

-

Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera Series UHPLC system

-

Mass Spectrometer: Sciex Triple Quad 6500+

-

Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 4.6 mm

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Methanol

-

-

Gradient:

-

0-1 min: 80% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 80% B

-

7.1-10 min: Re-equilibration at 80% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

LipoDrugX: [M+H]+ → fragment ion (hypothetical m/z)

-

This compound: m/z 166.2 → 43.1

-

Data Presentation

Table 1: Method Validation Parameters for LipoDrugX Quantification

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | -5.8% to 6.2% |

| Precision (% RSD) | Intra-day: < 7.5%; Inter-day: < 9.8% |

| Recovery | LipoDrugX: 85-92%; this compound: 88-95% |

| Matrix Effect | 93-104% |

Diagram: Experimental Workflow

Caption: Workflow for the quantitative analysis of LipoDrugX in human plasma.

Application Note 2: In Vitro Metabolic Stability Assessment of a Novel Compound using this compound as a Tracer

This application note outlines a protocol for assessing the metabolic stability of a new chemical entity (NCE) in human liver microsomes (HLM), using this compound as a tracer to monitor the efficiency of the extraction process.

Experimental Protocol

1. Incubation

-

Prepare an incubation mixture containing the NCE (1 µM), HLM (0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NCE.

-

Collect aliquots (50 µL) at various time points (0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding 100 µL of ice-cold acetonitrile containing this compound (100 ng/mL) as the extraction efficiency tracer.

2. Sample Processing

-

Vortex the quenched samples for 2 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Analyze the samples using a similar LC-MS/MS method as described in Application Note 1, with MRM transitions optimized for the NCE and its potential metabolites, as well as for this compound.

Data Analysis

The disappearance of the parent NCE over time is monitored to determine its metabolic stability. The consistent recovery of this compound across all time points ensures that any observed decrease in the NCE concentration is due to metabolic turnover and not to variations in the sample preparation process.

Diagram: Metabolic Stability Assay Workflow

Caption: Workflow for in vitro metabolic stability assessment.

Application Note 3: Environmental Monitoring of PharmPollutX in Wastewater using GC-MS with this compound as a Surrogate Standard

This application note details a method for the determination of a hypothetical persistent pharmaceutical pollutant, "PharmPollutX," in wastewater samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is employed as a surrogate standard to monitor the efficiency of the sample extraction and cleanup process.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Spike 100 mL of wastewater sample with 100 µL of this compound surrogate standard solution (1 µg/mL in methanol).

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked sample onto the SPE cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of ethyl acetate.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC

-

Mass Spectrometer: Agilent 5977A MSD

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 280°C at 15°C/min

-

Hold at 280°C for 5 minutes

-

-

Injection Volume: 1 µL (splitless)

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Selected Ion Monitoring (SIM) m/z:

-

PharmPollutX: (hypothetical m/z values)

-

This compound: m/z 91, 123

-

Data Presentation

Table 2: Recovery of this compound in Wastewater Samples

| Sample Type | Number of Replicates | Mean Recovery (%) | % RSD |

| Influent | 5 | 88.2 | 6.5 |

| Effluent | 5 | 95.7 | 4.2 |

Diagram: Logical Relationship of Standard Types

Caption: Roles of this compound in analytical methods.

References

Troubleshooting & Optimization

Preventing deuterium back-exchange in 1-Chlorooctane-D17

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of deuterated compounds, with a specific focus on preventing deuterium back-exchange in 1-Chlorooctane-D17.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment.[1] This process can compromise the isotopic purity of the material, leading to inaccurate results in quantitative analyses like mass spectrometry and NMR.[2] For this compound, which has an isotopic enrichment of 98 atom % D, preventing back-exchange is crucial to maintaining this high level of deuteration.[3]

Q2: What are the primary factors that cause deuterium back-exchange?

A2: The most significant factors influencing the rate of deuterium back-exchange are:

-

Moisture: Protic solvents, especially water, are a primary source of protons that can exchange with deuterium.[4] Many deuterated solvents are hygroscopic and can absorb atmospheric moisture.[5]

-

pH: The exchange rate is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the exchange. The minimum rate of exchange for many compounds occurs at a pH of approximately 2.5-3.0.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

-

Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate deuterium loss. Aprotic solvents (e.g., acetonitrile, chloroform) are less likely to cause this issue.

Q3: How should I store this compound to ensure its stability?

A3: this compound is stable if stored under the recommended conditions. For optimal stability and to prevent back-exchange, it should be stored at room temperature in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, placing the sealed container in a desiccator can provide an additional layer of protection against moisture. While the compound itself is stable at room temperature, solutions of this compound, especially in protic solvents, should be stored at low temperatures (e.g., 4°C) to minimize the risk of back-exchange.

Q4: Can I use this compound in reactions with aqueous or protic solvents?

A4: Using this compound with aqueous or protic solvents should be approached with caution as these solvents are a direct source of protons for back-exchange. If the experimental procedure requires the use of a protic solvent, it is advisable to use the deuterated version of that solvent (e.g., D₂O instead of H₂O, Methanol-d4 instead of methanol) to maintain the isotopic integrity of the compound. Additionally, keeping the reaction temperature as low as possible and the duration as short as feasible can help minimize back-exchange.

Q5: How can I verify the isotopic purity of my this compound after an experiment?

A5: The isotopic purity of this compound can be assessed using analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry will show the distribution of isotopologues and allow for the calculation of deuterium incorporation, while ¹H NMR can be used to detect the presence of any C-H bonds that would indicate back-exchange has occurred.

Troubleshooting Guide

Issue: Loss of deuterium label observed in post-experiment analysis.

This is a common problem indicating that back-exchange has occurred during your experimental workflow. The following decision tree and solutions will help you identify and rectify the source of the issue.

| Potential Cause | Troubleshooting Steps & Solutions |

| Moisture Contamination | Solvent Purity: Ensure that all solvents used are anhydrous. If possible, use freshly opened bottles of anhydrous solvents. For highly sensitive applications, consider purifying solvents to remove trace amounts of water. Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 150°C for 24 hours) and cool in a desiccator before use. Inert Atmosphere: Handle this compound and prepare your reactions under a dry, inert atmosphere such as nitrogen or argon, especially when using hygroscopic solvents. |

| Inappropriate pH | Reaction Conditions: If your reaction involves acidic or basic reagents, consider whether the conditions are facilitating back-exchange. The rate of exchange is minimized around pH 2.5-3.0. Avoid strongly acidic or basic conditions if possible. If extreme pH is necessary, minimize reaction time and temperature. |

| Elevated Temperature | Temperature Control: Conduct your experiment at the lowest feasible temperature. Higher temperatures accelerate the rate of back-exchange. If heating is required, use the minimum necessary temperature and time. |

| Use of Protic Solvents | Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, chloroform-d). If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, CD₃OD). |

Experimental Protocol: Handling this compound to Minimize Back-Exchange

This protocol outlines the best practices for handling this compound in a general experimental setting to preserve its isotopic purity.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Oven-dried glassware (e.g., reaction flask, syringes, stir bar)

-

Desiccator

-

Inert gas supply (dry nitrogen or argon)

-

Schlenk line or glove box

Procedure:

-

Glassware Preparation:

-

Place all necessary glassware in an oven at 150°C for at least 24 hours to ensure it is completely dry.

-

Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

-

-

Inert Atmosphere Setup:

-

If using a Schlenk line, assemble the dried glassware and purge with a dry, inert gas (nitrogen or argon) for several minutes to remove air and residual moisture.

-

Alternatively, perform all subsequent steps inside a glove box with a dry, inert atmosphere.

-

-

Reagent Handling:

-

Allow the sealed vial of this compound to equilibrate to the ambient temperature of the inert atmosphere before opening to prevent condensation.

-

Use a dry syringe to withdraw the required amount of this compound and transfer it to the reaction flask.

-

Add the anhydrous aprotic solvent to the reaction flask using a dry syringe.

-

-

Reaction Conditions:

-

Maintain a positive pressure of the inert gas throughout the experiment.

-

If the reaction requires heating or cooling, use an appropriate bath to maintain a constant and controlled temperature.

-

Keep the reaction time to the minimum required for completion.

-

-

Work-up and Analysis:

-

When quenching the reaction or during the work-up, be mindful of introducing protic solvents. If an aqueous wash is necessary, consider using D₂O for the initial wash to minimize back-exchange.

-

For analysis, if preparing a sample for NMR, use a deuterated aprotic solvent.

-

Data Summary

| Factor | Condition to Minimize Back-Exchange | Impact on Back-Exchange Rate |

| Moisture | Anhydrous conditions | High |

| pH | Near neutral or slightly acidic (pH 2.5-3.0) | High (especially at basic pH) |

| Temperature | Low temperature (e.g., 4°C for solutions) | High |

| Solvent | Aprotic (e.g., acetonitrile, THF) | High (in protic solvents) |

Visualizations

References

Optimizing injection volume for 1-Chlorooctane-D17

Welcome to the technical support center for 1-Chlorooctane-D17. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this internal standard in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-Chlorooctane. Stable isotopically labeled molecules, like deuterated derivatives, are considered ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts[1]. This ensures they behave similarly during sample preparation, injection, and chromatography, which helps to correct for variations and improve the accuracy and precision of quantitative analysis[2][3]. Using a deuterated internal standard is a common practice in Gas Chromatography-Mass Spectrometry (GC-MS) methods[2][4].

Q2: Why is it critical to optimize the injection volume for an internal standard?

A2: Optimizing the injection volume is crucial for several reasons. Injecting too little can result in low signal intensity and poor reproducibility. Conversely, injecting too much can overload the GC column, leading to distorted peak shapes like fronting or tailing, which compromises accuracy and resolution. An optimized volume ensures a strong, symmetrical peak, leading to reliable and reproducible results for your analytes of interest. The goal is to use a concentration similar to that of the target analyte(s).

Q3: What is the typical injection volume range for GC analysis?

A3: The ideal injection volume depends heavily on the injection technique (split/splitless), the liner volume, the solvent used, and the concentration of the standard. For splitless injections, which are common for trace analysis, a volume of 1-2 µL is typical. For split injections, where only a fraction of the sample enters the column, larger volumes may be used depending on the split ratio. It is always recommended to perform an optimization experiment to find the best volume for your specific method.

Q4: How does the choice of solvent affect the injection of this compound?

A4: The sample solvent plays a significant role in GC analysis. The solvent's polarity should ideally match the polarity of the GC column's stationary phase to ensure proper peak focusing, a phenomenon known as the "solvent effect". A mismatch can lead to poor peak shape. Additionally, the solvent's expansion volume upon vaporization in the hot inlet must be considered; if the vapor volume exceeds the liner's capacity, "backflash" can occur, leading to sample loss, poor reproducibility, and system contamination.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

| Issue / Question | Possible Cause(s) | Recommended Solution(s) |

| My peak is "fronting" (asymmetrical with a leading edge). | Column Overload: The most common cause is injecting too much sample mass onto the column. | 1. Reduce Injection Volume: Decrease the volume in 0.5 µL increments. 2. Dilute the Sample: If reducing the volume is not feasible, dilute your standard solution. 3. Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column. |

| My peak is "tailing" (asymmetrical with a trailing edge). | 1. Active Sites: The injector liner or the front of the column may have active sites (e.g., silanols) that interact with the analyte. 2. Low Injector Temperature: The temperature may be too low for efficient vaporization. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Consider one with glass wool for better vaporization. 2. Increase Injector Temperature: Raise the injector temperature, but avoid temperatures that could cause thermal degradation. A good starting point is often 250°C. |

| The signal intensity (peak area/height) is too low. | 1. Insufficient Injection Volume: The amount of standard being injected is too small. 2. System Leak: Leaks in the injection port (e.g., septum) or column connections are common culprits. | 1. Increase Injection Volume: Cautiously increase the injection volume, monitoring for signs of overload. 2. Concentrate the Sample: Prepare a more concentrated standard solution. 3. Check for Leaks: Perform a leak check on the injector septum and column fittings. Replace the septum if necessary. |

| Results (peak areas) are not reproducible. | 1. Backflash: The injection volume is too large for the liner and inlet conditions, causing sample to escape the liner. 2. Injection Speed/Technique: (Primarily for manual injections) Inconsistent injection speed can affect vaporization. 3. Leaking Syringe: The syringe may not be dispensing the correct volume consistently. | 1. Reduce Injection Volume: This is the most effective way to prevent backflash. 2. Use an Autosampler: An autosampler provides the most consistent and reproducible injections. 3. Check/Replace Syringe: Inspect the syringe for leaks or damage and replace it if needed. |

| I see split or broadened peaks. | Solvent Mismatch: The polarity of your sample solvent does not match the polarity of the GC column stationary phase, preventing proper band focusing. | Change Solvent: Select a solvent that is more compatible with your column's stationary phase. For example, use a non-polar solvent like hexane for a non-polar column (e.g., HP-5ms). |

Experimental Protocols

Protocol: Determining Optimal Injection Volume

This protocol outlines a systematic approach to finding the ideal injection volume for this compound in a GC-MS system.

-

Prepare the Standard:

-

Prepare a solution of this compound in a suitable solvent (e.g., hexane, dichloromethane) at a concentration that is representative of your intended experiments.

-

-

Set Initial GC-MS Conditions:

-

Injector: Use a standard splitless injection mode. Set the injector temperature to 250°C.

-

Column: Use an appropriate column (e.g., Agilent J&W HP-5ms Ultra Inert).

-

Oven Program: Start with an initial oven temperature at least 20°C below the boiling point of the solvent to ensure good solvent focusing. A typical starting point could be 40-50°C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Create an Injection Series:

-

Set up a sequence of injections with varying volumes. A good range to test is 0.5 µL, 1.0 µL, 2.0 µL, and 5.0 µL.

-

Perform at least three replicate injections at each volume to assess reproducibility.

-

-

Data Analysis:

-

For each injection, record the peak area, peak height, and calculate the USP tailing factor or asymmetry factor. The ideal peak shape is symmetrical, with a tailing/asymmetry factor of 1.0.

-

Plot the average peak area against the injection volume. The relationship should be linear initially.

-

Identify the injection volume where the peak shape begins to deteriorate (e.g., asymmetry factor > 1.2 or < 0.8) or where the linearity of the response curve falters.

-

-

Determine Optimal Volume:

-

The optimal injection volume is the highest volume that provides a strong signal and maintains excellent peak shape (asymmetry close to 1.0) and high reproducibility (low relative standard deviation across replicates).

-

Data Summary

The following tables present hypothetical data to illustrate the effects of injection volume on the analysis of this compound.

Table 1: Effect of Injection Volume on Peak Characteristics for this compound

| Injection Volume (µL) | Average Peak Area (Counts) | Peak Asymmetry Factor | Signal-to-Noise (S/N) | Observations |

| 0.5 | 55,000 | 1.05 | 450 | Good peak shape, linear response. |

| 1.0 | 115,000 | 1.02 | 980 | Optimal. Excellent peak shape and S/N. |

| 2.0 | 210,000 | 0.85 (Fronting) | 1550 | Linearity begins to drop off; peak fronting indicates column overload. |

| 5.0 | 350,000 | 0.65 (Severe Fronting) | 1800 | Severe overload, poor peak shape, and non-linear response. |

Table 2: General Injection Volume Guidelines by Injector Type

| Injector Type | Typical Volume Range | Primary Use Case | Key Consideration |

| Split | 0.1 - 2 µL | High concentration samples | The split ratio determines the amount transferred to the column. |

| Splitless | 0.5 - 2 µL | Trace analysis (low concentration samples) | Requires solvent focusing; susceptible to backflash if volume is too large. |

| PTV (Solvent Vent) | 1 - 100+ µL | Large volume injections for ultra-trace analysis | Complex optimization of venting time and temperature is required. |

Visualizations

Caption: Workflow for optimizing GC injection volume.

Caption: Troubleshooting logic for common GC peak issues.

References

- 1. researchgate.net [researchgate.net]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. youtube.com [youtube.com]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Improving recovery of 1-Chlorooctane-D17 from solid phase extraction

Welcome to the Technical Support Center for Solid Phase Extraction (SPE). This guide provides detailed troubleshooting advice and frequently asked questions to help you optimize the recovery of 1-Chlorooctane-D17 from your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient recovery important?

A1: this compound is the deuterated form of 1-Chlorooctane, often used as an internal standard or tracer in quantitative analyses by methods like GC-MS or LC-MS.[1] Efficient and consistent recovery from sample matrices is crucial for accurate quantification of the target analyte. Low or variable recovery can lead to significant errors in analytical results.

Q2: What is the basic principle for extracting a non-polar compound like this compound using SPE?

A2: this compound is a non-polar, halogenated alkane. The most common SPE strategy for such compounds is reversed-phase SPE.[2][3] The process involves using a non-polar stationary phase (the sorbent) and a polar mobile phase (the sample and wash solvents). The non-polar analyte is retained on the sorbent while polar interferences are washed away. The analyte is then eluted using a non-polar solvent.[3][4]

Q3: Which type of SPE sorbent is most effective for this compound?

A3: For a non-polar compound like this compound, reversed-phase sorbents are the ideal choice. These sorbents have non-polar functional groups bonded to a support (commonly silica or a polymer). Selection should be based on the principle of matching the hydrophobicity of the analyte.

-

Common Choices: C18 (Octadecyl), C8 (Octyl), or polymeric sorbents (e.g., polystyrene-divinylbenzene).

-

Capacity: Polymeric sorbents generally offer a higher surface area and capacity (10-15% of sorbent mass) compared to silica-based sorbents (~5% of sorbent mass), which can be beneficial if high concentrations of the analyte or interferences are expected.

Q4: What are the most critical factors that influence the recovery of this compound?

A4: Several factors can significantly impact SPE performance.

-

Sorbent Selection: Choosing the correct stationary phase (e.g., C18) is the first step.

-

Solvent Choice (Wash and Elution): The strength of the wash and elution solvents is critical. The wash solvent must be weak enough to retain the analyte while removing interferences, and the elution solvent must be strong enough to fully recover the analyte.

-

Flow Rate: Slower flow rates during sample loading and elution (e.g., 1-2 drops per second) generally improve recovery by ensuring adequate interaction time between the analyte and the sorbent.

-

Sample pH and Ionic Strength: While this compound is a neutral molecule, adjusting the sample's pH can alter the charge of matrix interferences, which can be used to improve their removal during the wash step.

-

Sorbent Conditioning: Properly wetting the sorbent (e.g., with methanol followed by water for reversed-phase) is essential to "activate" it for analyte retention and prevent breakthrough.

Q5: Does the deuterium labeling ("-D17") significantly alter the SPE method compared to standard 1-Chlorooctane?

A5: The fundamental chemistry of this compound is nearly identical to its non-deuterated counterpart. Both are non-polar and will behave similarly in a reversed-phase SPE system. While studies have shown that deuteration can slightly alter chromatographic retention times, typically causing a minor delay in elution, it does not require a fundamentally different SPE strategy. The optimization principles for sorbent and solvent selection remain the same.

Troubleshooting Guides

Problem: Low or Inconsistent Recovery

Q: My recovery of this compound is low or varies significantly between samples. What are the potential causes and how can I resolve this?

A: Low or variable recovery is a common issue that can typically be traced to one of three stages: sample loading, washing, or elution. A systematic approach is the best way to identify and solve the problem.

Troubleshooting Workflow for Low Recovery

A mass balance study is the most effective way to diagnose where you are losing your analyte. This involves collecting and analyzing the fractions from each step of the SPE process.

References

Addressing isotopic interference from 1-Chlorooctane-D17

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using 1-Chlorooctane-D17 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte (1-Chlorooctane) overlaps with the signal of its deuterated internal standard, this compound. This overlap can lead to inaccurate quantification. The primary cause is the natural isotopic abundance of elements like Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl) in the unlabeled 1-Chlorooctane molecule. These naturally occurring heavier isotopes create M+1 and M+2 peaks that can extend into the mass-to-charge ratio (m/z) being monitored for the this compound standard.[1][2]

Q2: What are the common causes of isotopic interference with deuterated standards?

A2: The most common causes include:

-

Natural Isotopic Abundance: The unlabeled analyte has naturally occurring heavy isotopes that create signals at higher masses, which can overlap with the signal of the deuterated internal standard.[2]

-

Impurity in the Standard: The this compound standard may contain a small amount of the unlabeled (d0) 1-Chlorooctane as an impurity.[1][2]

-

In-Source Fragmentation: The deuterated internal standard can sometimes lose deuterium atoms in the ion source of the mass spectrometer, a process known as in-source fragmentation or H/D exchange. This can generate ions with masses that interfere with the analyte.

Q3: My calibration curve is non-linear at lower concentrations. Could this be due to isotopic interference?

A3: Yes, this is a classic symptom of isotopic interference. The contribution of the analyte's isotopic tail to the internal standard's signal, or the contribution of unlabeled impurity in the standard to the analyte's signal, is relatively constant. At high analyte concentrations, this contribution is negligible. However, at low concentrations, this interference becomes a significant portion of the total signal measured for the analyte or standard, leading to a positive bias and non-linearity in the calibration curve.

Q4: How can I confirm that I have an isotopic overlap issue?

A4: To experimentally confirm and quantify the interference, you can perform the following tests:

-

Analyze Analyte-Only Samples: Prepare and analyze samples containing only the unlabeled 1-Chlorooctane at a high concentration. Monitor the mass channels for both the analyte and the this compound internal standard. Any signal detected in the internal standard's channel is a direct measurement of the isotopic overlap from the analyte.

-

Analyze a "Zero Sample": Analyze a blank matrix sample spiked only with the this compound internal standard. This helps determine if the standard contains any unlabeled analyte impurity that might contribute to the analyte's signal.

Q5: What are the main strategies to mitigate isotopic interference?

A5: There are three primary strategies:

-

Instrumental Optimization: Employing high-resolution mass spectrometry can often resolve the mass difference between the analyte's interfering isotope and the deuterated standard. Optimizing ion source parameters can also minimize in-source fragmentation.

-

Chromatographic Separation: While typically the analyte and its isotopically labeled standard are designed to co-elute, improving chromatographic resolution can sometimes help separate interfering matrix components.

-

Mathematical Correction: This is a common and effective approach where the known contribution of the analyte's isotopic signal is mathematically subtracted from the internal standard's signal.

Troubleshooting Guides

Problem: Signal is detected in the internal standard (IS) channel when analyzing a pure, unlabeled analyte sample.

-

Root Cause: This directly indicates that one or more of the naturally occurring isotopic peaks (e.g., M+1, M+2) of the unlabeled 1-Chlorooctane has the same nominal mass as the this compound internal standard.

-

Solution:

-

Quantify the Overlap: Analyze a high-concentration standard of the unlabeled analyte and measure the percentage of its signal that appears in the IS channel. This value is critical for mathematical correction.

-

Apply Correction Algorithm: Use the experimentally determined overlap percentage to correct the measured internal standard signal in your samples. A simplified correction would be: Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Overlap_Factor).

-

Increase Mass Resolution: If available, use a high-resolution mass spectrometer to resolve the interfering peaks.

-

Problem: The calibration curve shows a positive bias and poor R² value, especially at the lower limit of quantification (LLOQ).

-

Root Cause: This often happens when the deuterated internal standard is contaminated with its unlabeled counterpart. This unlabeled impurity contributes to the analyte signal, artificially inflating the measured response at low concentrations.

-

Solution:

-

Verify Standard Purity: Analyze a solution containing only the this compound standard. The presence of a signal in the unlabeled analyte channel confirms contamination.

-

Source a Higher Purity Standard: Obtain a new lot of this compound with a higher isotopic purity from a reputable supplier. Check the certificate of analysis for the specified isotopic distribution.

-

Adjust Calibration Model: If a new standard is not available, a non-linear calibration function that accounts for the contribution of the impurity may be used, though this is a more complex approach.

-

Data Presentation

Quantitative data is crucial for understanding and correcting isotopic interference.

Table 1: Natural Isotopic Abundance of Key Elements This table provides the fundamental data needed to predict the theoretical isotopic distribution of 1-Chlorooctane.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.985 |

| ²H (D) | 0.015 | |

| Chlorine | ³⁵Cl | 75.78 |

| ³⁷Cl | 24.22 |

Table 2: Example of Isotopic Overlap Data This table shows hypothetical results from an experiment to determine the overlap factor of unlabeled 1-Chlorooctane into the this compound mass channel.

| Sample | Analyte Channel (Peak Area) | IS Channel (Peak Area) | Calculated Overlap Factor (%) |

| Blank | 0 | 0 | 0 |

| Unlabeled Analyte (1 µg/mL) | 1,500,000 | 22,500 | 1.5% |

| IS Only (100 ng/mL) | 1,200 | 950,000 | N/A |

Overlap Factor = (IS Channel Peak Area / Analyte Channel Peak Area) * 100

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Overlap

Objective: To accurately measure the percentage of signal from the unlabeled analyte (1-Chlorooctane) that isotopically interferes with the deuterated internal standard (this compound) channel.

Methodology:

-

Prepare Analyte Standard: Prepare a high-concentration solution of pure, unlabeled 1-Chlorooctane in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be high enough to provide a strong signal, typically near the upper end of your calibration curve.

-

Mass Spectrometer Setup: Configure the mass spectrometer to monitor the specific mass transitions (m/z) for both the unlabeled analyte and the this compound internal standard, using the same settings as your analytical method.

-

Analysis: Inject the high-concentration unlabeled analyte standard into the LC-MS or GC-MS system. Do not add any internal standard.

-

Data Acquisition: Acquire the data, recording the peak area or intensity for both the analyte's primary m/z and the internal standard's primary m/z.

-

Calculate Overlap Factor: Use the following formula to calculate the percentage of isotopic overlap:

-

Overlap Factor (%) = (Signal_in_IS_Channel / Signal_in_Analyte_Channel) * 100

-

Protocol 2: Mathematical Correction for Isotopic Interference

Objective: To apply a mathematical correction to experimental data to remove the bias caused by isotopic overlap.

Methodology:

-

Determine Overlap Factor: First, experimentally determine the overlap factor from the analyte to the internal standard channel using Protocol 1. Let's call this Factor_A_to_IS.

-